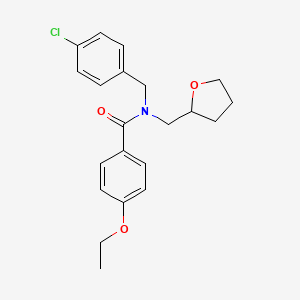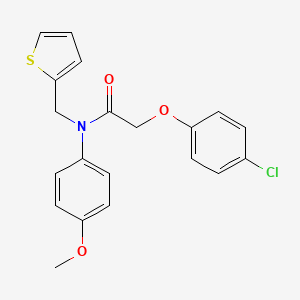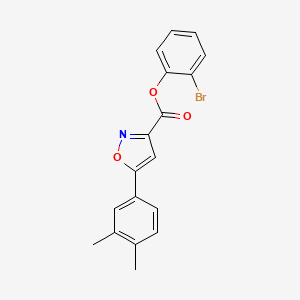![molecular formula C20H17ClN4O3S B11353316 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B11353316.png)
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of 1,3,4-oxadiazoles , which exhibit diverse pharmacological activities.
- Tuberculosis (TB) remains a global health challenge, necessitating the search for potent drugs to control Mycobacterium tuberculosis growth while minimizing side effects and drug resistance .
Preparation Methods
- The synthetic route for this compound involves the construction of the 1,3,4-oxadiazole ring system.
- Industrial production methods may vary, but the key steps include cyclization and amide formation.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation might involve peracids, while reduction could use hydrazine derivatives.
Major Products: These reactions yield derivatives with modified functional groups or substituents.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Assessing its antimicrobial properties, including potential as an antitubercular agent.
Industry: Evaluating its use in materials science or as a starting material for drug development.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets.
- Further studies are needed to elucidate the precise pathways involved in inhibiting M. tuberculosis growth.
Comparison with Similar Compounds
Similarity: Compare it with other 1,3,4-oxadiazoles in terms of structure, reactivity, and biological activity.
Uniqueness: Highlight any distinctive features or advantages of this compound.
Similar Compounds: Explore related molecules, such as nitrofuranyl derivatives .
Remember that ongoing research may reveal additional insights into this compound’s properties and applications
Properties
Molecular Formula |
C20H17ClN4O3S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H17ClN4O3S/c1-28-16-8-2-12(3-9-16)18(27)22-20-24-23-19(29-20)13-10-17(26)25(11-13)15-6-4-14(21)5-7-15/h2-9,13H,10-11H2,1H3,(H,22,24,27) |
InChI Key |
FIDUFXDWFRWTRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11353237.png)
![Methyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11353271.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B11353277.png)
![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B11353278.png)
![4-methyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11353279.png)

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11353293.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11353295.png)



![2-(4-chloro-3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B11353323.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11353326.png)

